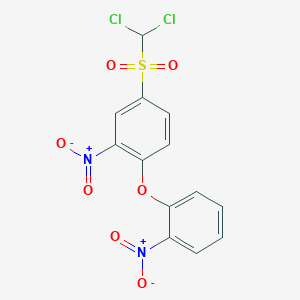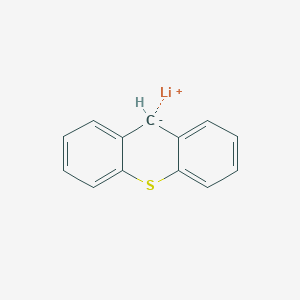
lithium;9H-thioxanthen-9-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;9H-thioxanthen-9-ide is a compound that belongs to the class of thioxanthones. Thioxanthones are known for their unique photophysical properties and are widely used in various fields such as photopolymerization, photoredox catalysis, and as photoinitiators in 3D printing technologies
准备方法
The synthesis of lithium;9H-thioxanthen-9-ide can be achieved through several methods. One common synthetic route involves the deprotonation of 9H-thioxanthone using a strong base such as lithium diisopropylamide (LDA) followed by the addition of lithium chloride . Another method involves the use of lithiocuprates, prepared from copper (II) chloride and lithium 2,2,6,6-tetramethylpiperidide (LTMP), for the deprotonative metalation of aromatic compounds . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Lithium;9H-thioxanthen-9-ide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to thioxanthone-9-one using oxidizing agents such as potassium permanganate . Reduction reactions involve the conversion of thioxanthone-9-one to thioxanthen-9-ol using reducing agents like lithium aluminum hydride (LiAlH4) . . The major products formed from these reactions include various substituted thioxanthones and thioxanthenes.
科学研究应用
Lithium;9H-thioxanthen-9-ide has a wide range of scientific research applications. In chemistry, it is used as a photoinitiator in photopolymerization processes, enabling the creation of high-resolution 3D structures . In biology, thioxanthone derivatives have been studied for their potential as photosensitizers in photodynamic therapy for cancer treatment . In medicine, these compounds are being explored for their ability to inhibit DNA synthesis and mammalian topoisomerase type II, making them potential candidates for anticancer drugs . In industry, this compound is used in the production of polymers, coatings, and adhesives due to its excellent photophysical properties .
作用机制
The mechanism of action of lithium;9H-thioxanthen-9-ide involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound is excited to a triplet state, which can then participate in various photochemical processes such as polymerization and redox reactions . The molecular targets and pathways involved include the inhibition of DNA synthesis and mammalian topoisomerase type II, which are crucial for cell division and proliferation . This makes this compound a potential candidate for anticancer therapies.
相似化合物的比较
Lithium;9H-thioxanthen-9-ide can be compared with other similar compounds such as xanthones and azaxanthones. Xanthones are oxygen-containing dibenzo-γ-pyrone heterocyclic compounds that exhibit a wide range of biological activities . Azaxanthones, on the other hand, contain nitrogen atoms in the aromatic moiety and are known for their higher solubility in water and better chromophore properties .
属性
CAS 编号 |
61574-24-1 |
|---|---|
分子式 |
C13H9LiS |
分子量 |
204.2 g/mol |
IUPAC 名称 |
lithium;9H-thioxanthen-9-ide |
InChI |
InChI=1S/C13H9S.Li/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1 |
InChI 键 |
GTLUUSBIIIHBJG-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH-]1C2=CC=CC=C2SC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


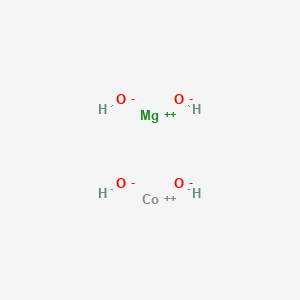

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
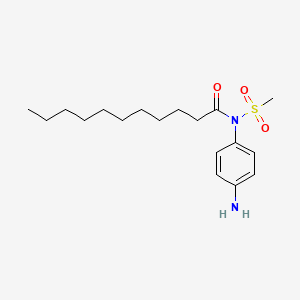
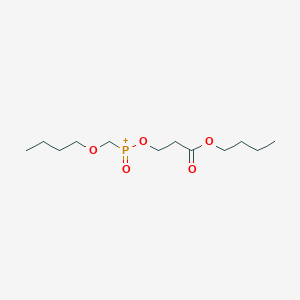
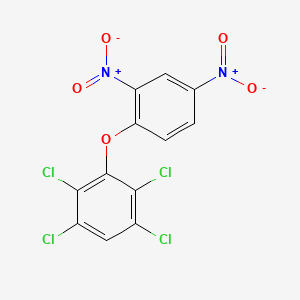
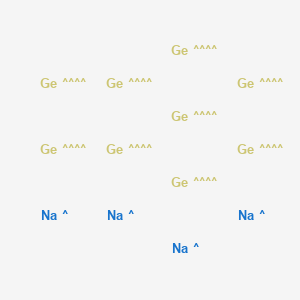
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
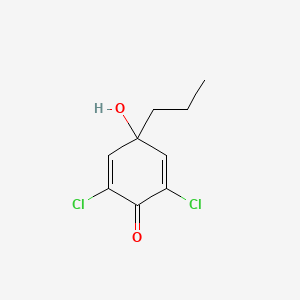
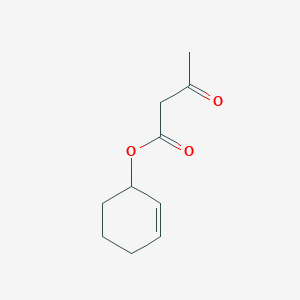

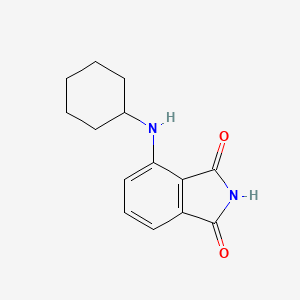
![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
